molecular formula C27H29N3O4S B2631662 N-[(furan-2-yl)methyl]-4-({1-[(2-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)cyclohexane-1-carboxamide CAS No. 932291-06-0

N-[(furan-2-yl)methyl]-4-({1-[(2-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)cyclohexane-1-carboxamide

Cat. No.: B2631662
CAS No.: 932291-06-0
M. Wt: 491.61
InChI Key: KSMPQSBKGFCRSE-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-4-({1-[(2-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)cyclohexane-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a furan ring, a thieno[3,2-d]pyrimidine core, and a cyclohexane carboxamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-4-({1-[(2-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)cyclohexane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Attachment of the furan ring: The furan ring can be introduced via a nucleophilic substitution reaction.

    Formation of the cyclohexane carboxamide moiety: This step involves the reaction of a cyclohexane derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-4-({1-[(2-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione.

    Reduction: The thieno[3,2-d]pyrimidine core can be reduced to form dihydrothieno[3,2-d]pyrimidine derivatives.

    Substitution: The cyclohexane carboxamide moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furan-2,3-dione, while reduction of the thieno[3,2-d]pyrimidine core would yield dihydrothieno[3,2-d]pyrimidine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving its molecular targets.

    Medicine: Potential therapeutic applications could include its use as a drug candidate for treating various diseases.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-4-({1-[(2-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(furan-2-yl)methyl]-4-({1-[(phenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)cyclohexane-1-carboxamide
  • **N-[(furan-2-yl)methyl]-4-({1-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)cyclohexane-1-carboxamide

Uniqueness

N-[(furan-2-yl)methyl]-4-({1-[(2-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)cyclohexane-1-carboxamide is unique due to the presence of the furan ring and the specific substitution pattern on the thieno[3,2-d]pyrimidine core. This unique structure may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[[1-[(2-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O4S/c1-18-5-2-3-6-21(18)17-29-23-12-14-35-24(23)26(32)30(27(29)33)16-19-8-10-20(11-9-19)25(31)28-15-22-7-4-13-34-22/h2-7,12-14,19-20H,8-11,15-17H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMPQSBKGFCRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(C(=O)N(C2=O)CC4CCC(CC4)C(=O)NCC5=CC=CO5)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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